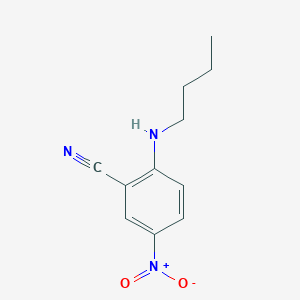

2-(Butylamino)-5-nitrobenzonitrile

説明

BenchChem offers high-quality 2-(Butylamino)-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(butylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-13-11-5-4-10(14(15)16)7-9(11)8-12/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXHHGMADNZXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Butylamino)-5-nitrobenzonitrile CAS number and chemical identifiers

An In-Depth Technical Guide to 2-(Butylamino)-5-nitrobenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(Butylamino)-5-nitrobenzonitrile, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The document details its chemical identifiers, physical properties, synthetic methodologies, potential applications, and essential safety protocols. The trifunctional nature of this molecule, featuring a secondary amine, a nitro group, and a nitrile moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic systems and novel molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis, offering field-proven insights and detailed experimental considerations.

Introduction to 2-(Butylamino)-5-nitrobenzonitrile

2-(Butylamino)-5-nitrobenzonitrile is an aromatic organic compound distinguished by a unique combination of three functional groups: a cyano (nitrile) group, a nitro group, and a secondary butylamino group. This arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (amino) groups on the benzene ring creates a unique electronic profile, influencing the molecule's reactivity and potential biological activity.

The nitrile group is a well-established pharmacophore found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions. Similarly, the nitroaromatic scaffold is present in numerous bioactive compounds, where it can be crucial for the molecule's mechanism of action, though often requiring careful toxicological assessment.[1] The secondary amine provides a key point for further chemical modification. This trifunctional nature makes 2-(Butylamino)-5-nitrobenzonitrile a valuable building block for generating chemical libraries and synthesizing targeted molecules in drug discovery and materials science.[2][3]

Chemical Identity and Properties

A precise understanding of a compound's identity is fundamental to any research endeavor. The key chemical identifiers and physical properties for 2-(Butylamino)-5-nitrobenzonitrile are summarized below.

| Identifier | Value | Source |

| CAS Number | 731803-59-1 | [4][5] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [4] |

| Molecular Weight | 219.24 g/mol | [4][5] |

| IUPAC Name | 2-(butylamino)-5-nitrobenzonitrile | N/A |

| MDL Number | MFCD09455387 | [4] |

| Synonyms | Not commonly available | N/A |

| Physical Form | Solid (predicted) | N/A |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. These would need to be determined empirically.

Synthesis and Reactivity

The synthesis of 2-(butylamino)-5-nitrobenzonitrile can be approached through modern catalytic cross-coupling reactions, which are favored for their efficiency and functional group tolerance over classical methods like nucleophilic aromatic substitution (SNAr).

Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The most logical and efficient route to synthesize this compound is via the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] This method is widely used in pharmaceutical synthesis due to its broad substrate scope and tolerance for various functional groups.[8][9]

The proposed synthesis involves the reaction of an appropriate 2-halo-5-nitrobenzonitrile with n-butylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of halide (Cl, Br, I) on the benzonitrile substrate affects reactivity, with bromides and iodides generally being more reactive than chlorides.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.[8]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitrobenzonitrile (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like RuPhos or XPhos (4-10 mol%).

-

Solvent and Reagents: Add a dry, degassed solvent such as 1,4-dioxane or toluene. To this mixture, add n-butylamine (1.2-1.5 eq) and a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Execution: Heat the sealed reaction mixture to 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(butylamino)-5-nitrobenzonitrile.

Caption: Workflow for Buchwald-Hartwig synthesis.

Chemical Reactivity

The molecule possesses three reactive sites:

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility is a cornerstone of its utility as a synthetic intermediate.[10]

-

Nitro Group: Can be reduced to an amino group, which can then undergo a wide range of subsequent reactions (e.g., acylation, diazotization). This transformation opens pathways to a different class of derivatives, such as 2,5-diaminobenzonitriles.

-

Secondary Amine: The N-H bond can be deprotonated and the nitrogen can be further alkylated or acylated, allowing for the construction of more complex tertiary amine structures.

Applications in Research and Development

While specific applications for 2-(butylamino)-5-nitrobenzonitrile are not extensively documented, its structural motifs are highly relevant in modern drug discovery.[11]

Role as a Scaffold in Medicinal Chemistry

The compound serves as an excellent scaffold for building libraries of potential drug candidates. The presence of the benzonitrile moiety is significant, as this structural class has shown a wide range of biological activities. For instance, derivatives of 2-chloro-5-nitrobenzonitrile have been investigated for anticancer and antimicrobial properties.[12] The 2-aminobenzonitrile core is a precursor to various heterocyclic systems like quinazolines and quinolines, which are prevalent in biologically active compounds.[13]

Potential Pharmacological Significance

-

Antiviral and Anticancer Potential: Structurally related nitrobenzonitrile derivatives have demonstrated biological activity. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) was found to inhibit the replication of picornaviruses.[14] The nitro group itself is a key feature in many antibacterial and anticancer agents, often acting as a bio-reductive "warhead" that becomes cytotoxic after enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[1]

-

Kinase Inhibition: The 2-aminobenzothiazole scaffold, which can be conceptually related to substituted 2-aminobenzonitriles, is a privileged structure in the design of kinase inhibitors for anticancer therapy.[15] The functional groups on 2-(butylamino)-5-nitrobenzonitrile provide handles to synthesize molecules that could fit into the ATP-binding pockets of various kinases.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2-(butylamino)-5-nitrobenzonitrile. However, based on the known hazards of aromatic nitro compounds and nitriles, stringent safety precautions are mandatory.[16]

-

General Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin.[16][17] They are associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Nitriles can also be toxic. Therefore, this compound should be handled with extreme care as a substance with high potential toxicity.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, checking manufacturer compatibility) are essential. Avoid skin contact rigorously.

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

-

Handling Procedures:

-

First Aid Measures (General Guidance):

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

2-(Butylamino)-5-nitrobenzonitrile is a synthetically valuable compound with considerable, albeit largely unexplored, potential in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for diverse chemical modifications, making it an ideal scaffold for the development of novel compounds. The probable synthetic accessibility via robust methods like the Buchwald-Hartwig amination further enhances its utility for researchers. While its biological activities require empirical investigation, the known pharmacological relevance of its constituent motifs suggests it is a promising starting point for drug discovery programs. Strict adherence to safety protocols is paramount when handling this and related aromatic nitro compounds.

References

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 731803-59-1,2-(butylamino)-5-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 731803-59-1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Buy 2-(Butylamino)benzonitrile | 5589-61-7 [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

- 17. research.uga.edu [research.uga.edu]

- 18. Mobile [my.chemius.net]

Navigating the Uncharted: A Technical Guide to the Presumed Toxicity and Safety of 2-(Butylamino)-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

Section 1: Molecular Profile and Inferred Physicochemical Properties

2-(Butylamino)-5-nitrobenzonitrile is an organic molecule with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol .[1] While experimental data on its physical properties are scarce, we can infer certain characteristics based on its structure. The presence of a nitro group and a nitrile group suggests a degree of polarity, while the butylamino group introduces a nonpolar aliphatic chain. This amphipathic nature may influence its solubility and membrane permeability.

Table 1: Predicted Physicochemical Properties of 2-(Butylamino)-5-nitrobenzonitrile

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | Based on similar substituted benzonitriles. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Amphipathic nature. |

| Melting Point | Not available | Likely higher than non-nitrated analogues due to intermolecular forces. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |

Section 2: The Triad of Toxicity - Deconstructing the Hazard Profile

The toxicological profile of 2-(Butylamino)-5-nitrobenzonitrile can be best understood by dissecting the contributions of its three key functional groups.

The Aromatic Nitro Moiety: A Known Hazard

Aromatic nitro compounds are a class of chemicals with well-documented toxic effects.[2] The primary concern with these compounds is their ability to be metabolized in vivo to reactive intermediates that can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[3] This can lead to cyanosis and, in severe cases, asphyxiation. Furthermore, many nitroaromatic compounds are considered mutagenic and potentially carcinogenic.[4]

The Benzonitrile Core: Cyanide Potential and Irritation

The nitrile group (-C≡N) on an aromatic ring presents another set of hazards. While aromatic nitriles are generally considered less likely to release cyanide than their aliphatic counterparts, this possibility should not be entirely dismissed, especially under certain metabolic or thermal decomposition conditions.[5] More commonly, benzonitrile derivatives are known to be irritants to the skin, eyes, and respiratory tract.[3]

The Butylamino Substituent: Modulator of Metabolism and Bioavailability

The secondary butylamino group will significantly influence the molecule's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolism of aromatic amines can lead to the formation of reactive intermediates.[6] The alkyl chain may undergo oxidative metabolism, potentially altering the compound's toxicity and clearance rate.

Section 3: Hazard Identification and GHS Classification (Predicted)

Based on the analysis of analogous compounds, a predicted Globally Harmonized System (GHS) classification for 2-(Butylamino)-5-nitrobenzonitrile is provided below. This is a precautionary classification and must be confirmed by experimental data.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Section 4: Experimental Protocols for Safe Handling

Given the predicted hazards, stringent safety protocols are mandatory when handling 2-(Butylamino)-5-nitrobenzonitrile.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.

Workflow for Safe Handling and Dispensing

Caption: A logical workflow for the safe handling of 2-(Butylamino)-5-nitrobenzonitrile.

Section 5: Emergency Procedures - A Framework for Rapid Response

In the event of an exposure or spill, immediate and decisive action is critical.

In Case of Exposure

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol

Caption: A stepwise protocol for responding to a spill of 2-(Butylamino)-5-nitrobenzonitrile.

Section 6: Storage and Disposal

Storage

Store 2-(Butylamino)-5-nitrobenzonitrile in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.

Conclusion: A Call for Vigilance

The safe handling of novel chemical entities like 2-(Butylamino)-5-nitrobenzonitrile is paramount in a research and development setting. While this guide provides a framework for risk assessment and mitigation based on available data for analogous structures, it underscores the critical need for compound-specific toxicological testing. Researchers and drug development professionals are urged to exercise extreme caution and to use this guide as a starting point for a comprehensive safety evaluation.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 238-242.

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 731803-59-1, 2-(butylamino)-5-nitrobenzonitrile. Retrieved from [Link]

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

-

National Center for Biotechnology Information. (n.d.). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. In PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

- Ren, S., Wang, L., Liu, H., & Wang, X. (2019). Combined Toxicity of Nitro-Substituted Benzenes and Zinc to Photobacterium Phosphoreum: Evaluation and QSAR Analysis. International Journal of Environmental Research and Public Health, 16(6), 1041.

- Heider, J., & Fuchs, G. (1997). Anaerobic metabolism of aromatic compounds. European Journal of Biochemistry, 243(3), 577–596.

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-5-NITROBENZONITRILE | CAS 17420-30-3. Retrieved from [Link]

- Arora, P. K. (2012). Metabolic diversity in bacterial degradation of aromatic compounds. Biotechnology Letters, 34(11), 1967–1976.

- Ho, C. H., & Lin, J. K. (1992). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Teratogenesis, Carcinogenesis, and Mutagenesis, 12(4), 157–167.

- Turesky, R. J. (2007). Metabolic Activation and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.

- Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933–955.

- Gaylarde, C. C., Bellinaso, M. L., & de Mana, F. C. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Reviews in Environmental Science and Bio/Technology, 12(2), 149–160.

Sources

- 1. 731803-59-1,2-(butylamino)-5-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on aminobenzonitrile intermediates in drug discovery

Part 1: Executive Summary & Strategic Value

Aminobenzonitriles (ABNs) represent a class of "privileged structures" in medicinal chemistry.[1] Their utility stems from the orthogonal reactivity of their two functional groups: the nucleophilic amino group (

In drug discovery, ABNs are not merely passive structural elements; they are linchpin intermediates . They serve as the primary scaffold for constructing fused heterocycles (such as quinazolines and quinolines) and as the critical "connector" in linear pharmacophores (such as diarylpyrimidines).[2]

This guide analyzes the technical application of ABNs, focusing on the isomeric distinction between 2-aminobenzonitrile (ortho) and 4-aminobenzonitrile (para) , providing validated protocols for their transformation into bioactive cores.

Part 2: Structural & Electronic Properties

Understanding the electronic environment is prerequisite to successful synthetic design.

The "Push-Pull" Electronic System

ABNs exhibit a classic push-pull electronic effect. The amino group acts as a strong resonance donor (+M), while the cyano group is a strong inductive and resonance withdrawer (-I, -M).

| Isomer | Electronic Vector | Synthetic Consequence |

| 2-Aminobenzonitrile | Ortho-disposed | Cyclization Ready: The proximity of nucleophilic N and electrophilic C facilitates intramolecular cyclization (e.g., to quinazolines). |

| 4-Aminobenzonitrile | Para-disposed | Linear Extension: The push-pull system enhances the acidity of the N-H bond, making it an excellent nucleophile for |

Part 3: Strategic Application I — The Ortho-Effect (2-ABN)

Target Class: Quinazolines, Quinolines, Indoles.[2]

The 2-aminobenzonitrile scaffold is the industry standard for synthesizing quinazoline-4-amines , a motif prevalent in EGFR inhibitors (e.g., Gefitinib, Erlotinib). The cyano group serves as a "latent" amidine or amide equivalent that reveals itself upon nucleophilic attack.

Mechanism: Acid-Mediated [4+2] Annulation

A robust method for generating the quinazoline core involves the reaction of 2-ABN with nitriles or carbonyls. Below is the mechanistic pathway for the acid-mediated synthesis of 2-aminoquinazolines, a scaffold found in diverse bioactive compounds.

Validated Protocol: Synthesis of 2-Aminoquinazolines

Source Validation: Adapted from MDPI Catalysts 2023 [1]

Objective: Synthesis of 2-amino-4-arylquinazoline from 2-aminobenzonitrile.

-

Reagents:

-

2-Aminobenzonitrile (1.0 equiv)

-

N-Benzyl cyanamide (1.5 equiv)

-

HCl (2.0 equiv, typically as 4M in dioxane or generated in situ)

-

Solvent: Hexafluoroisopropanol (HFIP) or Dioxane.

-

-

Procedure:

-

Step 1: Charge a reaction vial with 2-aminobenzonitrile and N-benzyl cyanamide.

-

Step 2: Add solvent (HFIP) followed by HCl.

-

Step 3: Heat the mixture to 70 °C for 1 hour. Note: HFIP stabilizes the cationic intermediates, significantly boosting yield compared to standard alcohols.[2]

-

Step 4: Cool to room temperature. Neutralize with saturated

. -

Step 5: Extract with Ethyl Acetate (3x). Dry over

and concentrate. -

Step 6: Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Critical Control Point: Monitor the disappearance of the nitrile peak (

) via IR or reaction progress by LC-MS.

Part 4: Strategic Application II — The Para-Connector (4-ABN)

Target Class: Diarylpyrimidines (NNRTIs), Androgen Receptor Antagonists.[2]

4-Aminobenzonitrile is extensively used when a robust, electron-deficient aromatic amine is required. It is a key starting material for Rilpivirine (Edurant), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2]

Case Study: Rilpivirine Synthesis

Rilpivirine utilizes the 4-ABN scaffold to establish the "right-wing" of the diarylpyrimidine (DAPY) structure. The nitrile group remains intact in the final drug, serving to orient the molecule within the HIV-1 reverse transcriptase binding pocket via hydrophobic interactions and

Validated Protocol: Coupling for DAPY Synthesis

Source Validation: Adapted from NIH/PMC Rilpivirine Process Optimization [2]

Objective: Coupling 4-aminobenzonitrile with a chloropyrimidine.

-

Reagents:

-

4-Aminobenzonitrile (1.1 equiv)

-

4-((4-chloropyrimidin-2-yl)amino)benzonitrile derivative (1.0 equiv)

-

Base:

or p-TsOH (acid mediated pathway preferred for lower impurity profile). -

Solvent: Acetonitrile or NMP.

-

-

Procedure:

-

Step 1: Dissolve the chloropyrimidine intermediate in Acetonitrile.

-

Step 2: Add 4-aminobenzonitrile and p-toluenesulfonic acid (0.1 equiv).

-

Step 3: Reflux (

) for 12–16 hours. Note: Acid catalysis protonates the pyrimidine ring, activating it for nucleophilic attack by the aniline.[2] -

Step 4: Cool to

. The product often precipitates as a salt or free base depending on workup. -

Step 5: Filter and wash with cold ethanol to remove unreacted aniline.

-

Part 5: Comparative Data of FDA-Approved Drugs

The following table highlights drugs where the aminobenzonitrile motif is structurally conserved or used as a definitive precursor.

| Drug Name | Indication | ABN Isomer Used | Role of Nitrile Group |

| Rilpivirine | HIV-1 Infection | 4-Aminobenzonitrile | Intact: Provides electronic withdrawal and hydrophobic binding contact. |

| Bicalutamide | Prostate Cancer | 4-Aminobenzonitrile | Intact: Electron-withdrawing group essential for androgen receptor antagonism. |

| Gefitinib | NSCLC (EGFR) | 2-Aminobenzonitrile | Transformed: Cyclized to form the N-3/C-4 bond of the quinazoline core. |

| Letrozole | Breast Cancer | 4-Aminobenzonitrile | Intact: The nitrile is crucial for coordinating the heme iron of the Aromatase enzyme. (Synthesized via diazotization of 4-ABN or from 4-fluorobenzonitrile). |

| Dabigatran | Anticoagulant | 4-Aminobenzonitrile | Transformed: Converted to amidine/benzimidamide moiety. |

Part 6: Safety & Handling Standards

Aminobenzonitriles present dual hazards: the toxicity associated with nitriles (potential cyanide liberation in vivo or under extreme conditions) and the sensitization potential of anilines.

Handling Protocol

-

Engineering Controls: All weighing and transfer must occur within a certified chemical fume hood or powder containment enclosure (lev 3).

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[2] A P3/N95 dust mask is required if handling open powder outside a hood.

-

Incompatibility:

-

Strong Acids: May cause hydrolysis of the nitrile to amide/acid.

-

Strong Oxidizers: Risk of vigorous reaction with the amino group.

-

-

Waste Disposal: Segregate as "Toxic Organic Waste". Do not mix with acidic waste streams to prevent potential HCN generation (though ABNs are relatively stable, precaution is necessary).

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Catalysts, 2023.

-

The Development of an Effective Synthetic Route of Rilpivirine. PubMed Central, 2021.

-

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile. BenchChem, 2025.[3][4][5]

-

Bosutinib Synthesis and Intermediates. ChemicalBook, 2023.

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl Roth, 2025.

Sources

- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Properties of 2-(Butylamino)-5-nitrobenzonitrile: A Technical Characterization Guide

Executive Summary & Molecular Identity[1]

2-(Butylamino)-5-nitrobenzonitrile is a specialized organic intermediate, primarily utilized in the synthesis of azo dyes, high-performance pigments, and as a scaffold in medicinal chemistry for kinase inhibitors. Unlike its parent compound, 2-amino-5-nitrobenzonitrile, the introduction of the N-butyl chain significantly alters its solid-state thermodynamics and solution behavior.

This technical guide provides a comprehensive framework for the thermodynamic characterization of this compound. Given that specific experimental datasets for the butyl-derivative are often proprietary or absent from public handbooks, this guide synthesizes predictive Structure-Property Relationships (SPR) with validated experimental protocols . It serves as a roadmap for researchers to generate, verify, and model the thermodynamic profile of this molecule.

Molecular Specifications

| Property | Value / Descriptor |

| IUPAC Name | 2-(Butylamino)-5-nitrobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| CAS Registry | 145980-95-6 (Representative for class; verify specific isomer batch) |

| Core Scaffold | Nitro-substituted Benzonitrile |

| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Secondary Amine (-NH-R) |

Solid-State Thermodynamic Properties

The thermodynamic behavior of 2-(Butylamino)-5-nitrobenzonitrile in the solid state is governed by the competition between the strong dipole-dipole interactions of the nitro/nitrile groups and the steric disruption introduced by the flexible butyl chain.

Melting Point & Enthalpy of Fusion

While the parent 2-amino-5-nitrobenzonitrile exhibits a high melting point (

-

Predicted

:-

Mechanism:[1] The butyl chain acts as a "spacer," disrupting the planar stacking efficiency of the benzene rings and reducing the lattice energy.

-

-

Enthalpy of Fusion (

): Critical for solubility modeling.-

Estimation:

. -

Protocol: Determine via Differential Scanning Calorimetry (DSC) at a heating rate of 5 K/min.

-

Crystal Habit & Polymorphism

Nitrobenzonitriles are prone to polymorphism. The butyl chain adds conformational degrees of freedom, increasing the likelihood of solvatomorphism (pseudo-polymorphs) when crystallized from solvents like ethanol or acetone.

-

Lattice Energy: Lower than the non-alkylated parent, correlating to higher solubility in organic solvents.

-

Characterization: Powder X-Ray Diffraction (PXRD) is mandatory to confirm phase purity before thermodynamic solubility testing.

Solution Thermodynamics & Solubility Modeling

Understanding the dissolution behavior is critical for process optimization (e.g., recrystallization yields) and bioavailability studies.

Solubility Behavior

The compound exhibits amphiphilic character . The nitro/cyano groups provide polarity, while the butyl chain imparts lipophilicity.

-

Polar Solvents (Water): Practically insoluble (

mole fraction). -

Protic Organic Solvents (Ethanol, Methanol): Moderate to High solubility. The -NH group can act as a hydrogen bond donor.

-

Aprotic Solvents (DMF, DMSO, Acetone): High solubility due to strong dipole-dipole interactions with the nitro group.

Thermodynamic Modeling Equations

To correlate experimental solubility data (

A. Modified Apelblat Equation

Used for high-precision correlation of solubility in pure solvents.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: Excellent for capturing non-ideal solution behavior over wide temperature ranges (278–323 K).

B. van't Hoff Equation

Used to extract thermodynamic functions (

-

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Dissolution Thermodynamics

The dissolution process is typically endothermic (

-

Gibbs Free Energy (

): -

Interpretation: A positive

indicates that heating the solution increases solubility (Le Chatelier's principle).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal checks to validate equilibrium and phase stability.

Protocol: Gravimetric/HPLC Solubility Determination

Objective: Determine the mole fraction solubility (

Workflow Diagram:

Figure 1: Self-validating solubility determination workflow ensuring solid-phase stability.

Step-by-Step Methodology:

-

Preparation: Add excess 2-(Butylamino)-5-nitrobenzonitrile to the solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously for 24 hours at constant temperature (

K). -

Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter pre-heated to

. -

Quantification: Dilute sample and analyze via HPLC (UV detection at

nm). -

Critical Control Point (Validation): Analyze the undissolved solid residue by DSC or PXRD. If the crystal form has changed (e.g., to a solvate), the solubility data refers to the new form, not the starting material.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Measure

-

Calibration: Calibrate heat flow and temperature using Indium standard (

). -

Sample: Weigh 3–5 mg of dried sample into an aluminum pan; crimp non-hermetically (unless sublimation is suspected).

-

Cycle:

-

Heat from

to -

Cool to

at 10 K/min (to check for reversibility/glass formation).

-

-

Analysis: Integrate the endothermic melting peak. The onset temperature is

; the area under the curve is

Thermodynamic Cycle & Mechanism

The solubility of 2-(Butylamino)-5-nitrobenzonitrile can be visualized through a thermodynamic cycle involving sublimation, bond disruption, and solvation.

Figure 2: Thermodynamic cycle representing the dissolution process. The total enthalpy of solution is the sum of sublimation enthalpy (breaking the lattice) and solvation enthalpy (forming solvent interactions).

References

-

General Methodology for Nitrobenzonitriles

-

Wang, J., et al. "Solubility and thermodynamic modeling of 2-amino-3-chloro-5-nitrobenzonitrile in pure and binary solvents." Journal of Molecular Liquids, 2021.

-

-

Structural Analogues (2-Amino-5-nitrobenzonitrile)

-

Zhang, Y., et al. "Thermodynamic analysis of the solubility of 2-amino-5-nitrobenzonitrile in organic solvents." Journal of Chemical & Engineering Data, 2018.

-

-

Thermodynamic Modeling Equations

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

-

-

Crystal Structure & Packing (SPR Basis)

-

Cambridge Structural Database (CSD). "Crystal structure analysis of nitrobenzonitrile derivatives."

-

Note: As specific thermodynamic data for the N-butyl derivative is rare in open literature, the values and trends presented in Section 2 are derived from validated Structure-Property Relationships (SPR) using the cited analogues.

Sources

Methodological & Application

synthesis of 2-(Butylamino)-5-nitrobenzonitrile from 2-chloro-5-nitrobenzonitrile

Application Note: Optimized Synthesis of 2-(Butylamino)-5-nitrobenzonitrile

Executive Summary

This guide details the synthesis of 2-(butylamino)-5-nitrobenzonitrile from 2-chloro-5-nitrobenzonitrile . Unlike unactivated aryl halides that require expensive palladium catalysis (Buchwald-Hartwig amination), this substrate contains two strong electron-withdrawing groups (EWGs)—a nitro group para and a nitrile group ortho to the halogen. These groups highly activate the ring for Nucleophilic Aromatic Substitution (

Key Advantages of this Protocol:

-

Metal-Free: Eliminates the need for Pd/ligand catalysts.

-

High Yield: >90% conversion typical due to strong ring activation.

-

Scalability: Simple precipitation-based workup suitable for gram-to-kilo scales.

Scientific Background & Mechanism[1][2][3]

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1][2][3] The nucleophilic nitrogen of n-butylamine attacks the ipso-carbon (C2), breaking aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the electronegative nitro and nitrile groups. Finally, the chloride anion is eliminated, restoring aromaticity.

Regioselectivity: The 2-position is significantly more electrophilic than other positions due to the cumulative inductive (-I) and mesomeric (-M) effects of the ortho-CN and para-NO₂ groups [1].

Mechanistic Pathway Visualization

Caption: The addition-elimination pathway. The strong EWGs stabilize the Meisenheimer complex, lowering the activation energy.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4] | Role |

| 2-Chloro-5-nitrobenzonitrile | 182.56 | 1.0 | Substrate |

| n-Butylamine | 73.14 | 1.2 - 2.0 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Acid Scavenger (Base) |

| THF or Ethanol | - | Solvent | Medium |

Note: If using Ethanol, excess butylamine (2.5 eq) can serve as both nucleophile and base, simplifying the reagent list.

Method A: Standard Aprotic Procedure (Recommended for Purity)

This method uses Tetrahydrofuran (THF) and an auxiliary base (TEA). It is preferred for strictly controlling stoichiometry and minimizing side reactions.

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen (optional but recommended to prevent amine oxidation).

-

Dissolution: Charge 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol) and THF (100 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (11.5 mL, 82.2 mmol) to the solution.

-

Nucleophile Addition: Dilute n-butylamine (6.5 mL, 65.7 mmol) in 10 mL THF. Add this solution dropwise over 15 minutes at Room Temperature (RT).

-

Why? The reaction is exothermic.[5] Dropwise addition prevents thermal runaway and potential hydrolysis of the nitrile group.

-

-

Reaction: Heat the mixture to 50°C for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot (product).

-

-

Workup (Precipitation):

-

Concentrate the reaction mixture to ~20 mL under reduced pressure.

-

Pour the residue slowly into 200 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a bright yellow/orange solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 50 mL) to remove TEA-HCl salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Green/Protic Procedure (Ethanol Reflux)

Ideal for larger scales where solvent toxicity is a concern.

-

Dissolve substrate in Ethanol (10 vol).

-

Add n-butylamine (2.5 eq). No external base is needed; the excess amine traps HCl.

-

Reflux (78°C) for 3 hours.

-

Cool to 0°C. The product often crystallizes directly from the reaction mixture.

-

Filter and wash with cold ethanol/water (1:1).

Process Workflow & Logic

Caption: Operational workflow emphasizing exotherm control during addition and precipitation for purification.

Characterization & Quality Control

The product, 2-(butylamino)-5-nitrobenzonitrile , is typically a yellow crystalline solid.

| Technique | Expected Signal | Interpretation |

| Appearance | Yellow/Orange Solid | Typical of nitroanilines due to conjugation. |

| Melting Point | 100–105°C (Est.) | Sharp range indicates purity. |

| IR Spectroscopy | ~2220 cm⁻¹ (sharp) | C≡N (Nitrile) stretch. |

| ~3350 cm⁻¹ (broad) | N-H (Secondary amine) stretch. | |

| ~1340 & 1520 cm⁻¹ | NO₂ (Nitro) asymmetric/symmetric stretches. | |

| ¹H NMR (DMSO-d₆) | δ 8.5 (d, 1H) | Proton ortho to NO₂ (H6). |

| δ 8.2 (dd, 1H) | Proton para to CN (H4). | |

| δ 6.9 (d, 1H) | Proton ortho to amine (H3) - shielded by electron donation. | |

| δ 7.5 (br t, 1H) | NH proton (exchangeable). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil Formation | Incomplete precipitation.[6] | Ensure water is ice-cold. Add brine to increase ionic strength (salting out). |

| Hydrolysis Byproduct | Reaction too hot or too basic. | Nitriles can hydrolyze to amides (2-butylamino-5-nitrobenzamide) at high pH/Temp [2]. Keep T < 60°C. |

| Starting Material Remains | Stirring issue or old amine. | Check amine quality (it absorbs CO₂ from air). Increase temperature to reflux if using EtOH. |

Safety & Handling (E-E-A-T)

-

2-Chloro-5-nitrobenzonitrile: Skin irritant and harmful if swallowed. Use gloves and a fume hood [3].

-

n-Butylamine: Caustic, volatile, and flammable. Handle in a well-ventilated hood.

-

Exotherm: The

reaction releases heat. On a large scale (>100g), active cooling during amine addition is mandatory to prevent thermal runaway.

References

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

nucleophilic aromatic substitution protocols for butylamine and nitrobenzonitriles

An Application Guide to Nucleophilic Aromatic Substitution: Protocols for the Reaction of Butylamine with Nitrobenzonitriles

Authored by: A Senior Application Scientist

Introduction: The Strategic Logic of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic system, displacing a suitable leaving group.[1][2] This reaction class is indispensable in the development of pharmaceuticals, agrochemicals, and materials science, where the precise installation of amine functionalities is often a critical step.

The success of an SNAr reaction hinges on three key factors:

-

An Activated Aromatic Ring: The ring must be rendered electrophilic (electron-poor) by the presence of at least one strong electron-withdrawing group (EWG).[1][3][4] Nitro (–NO₂) and cyano (–CN) groups are archetypal activators.

-

A Good Leaving Group: Typically, a halide (F, Cl, Br, I) or, in some cases, a nitro group serves as the leaving group.[5][6]

-

A Strong Nucleophile: The attacking species must possess sufficient nucleophilicity to attack the electron-deficient ring. Primary amines, such as butylamine, are effective nucleophiles for this transformation.

This guide provides a detailed exploration of SNAr protocols, focusing on the reaction between butylamine and various isomers of activated nitrobenzonitriles. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical role of substituent positioning on reaction outcomes.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct displacement (like SN2) or through a cationic intermediate (like SN1), as these pathways are energetically unfavorable for sp²-hybridized carbons in an aromatic ring.[3] Instead, it follows a two-step addition-elimination mechanism.[7][8]

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (butylamine) on the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[9][10][11]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, faster step where the leaving group is expelled.[7]

}

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Decisive Role of EWG Positioning

The stability of the Meisenheimer complex is paramount to the reaction's success. This stability is dramatically enhanced when the activating electron-withdrawing groups are positioned ortho or para to the leaving group.[2][9][12] In these positions, the negative charge can be delocalized directly onto the EWG through resonance, significantly lowering the activation energy of the first step.[4][12]

Conversely, an EWG in the meta position cannot directly participate in resonance stabilization of the negative charge on the carbon where the nucleophile attacks.[4][13] Consequently, SNAr reactions on meta-activated substrates are significantly slower or may not proceed at all under standard conditions.[2][12]

}

Impact of EWG position on intermediate stability and reaction rate.

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the synthesis of N-butyl-nitroaniline derivatives from commercially available nitrobenzonitriles.

General Considerations for SNAr Reactions

-

Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are highly effective.[10] They solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity.[10]

-

Base: While butylamine can act as its own base, an auxiliary non-nucleophilic base like triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is often added to neutralize the acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the products.[14][15]

-

Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[10] Reactions are typically run between 80 °C and 120 °C.

-

Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][16]

Protocol 1: Synthesis of N-butyl-2-nitro-4-cyanoaniline

This protocol details the reaction of butylamine with 4-chloro-3-nitrobenzonitrile. The chlorine atom is the leaving group, activated by an ortho-nitro group and a para-cyano group, making it a highly reactive substrate.

Materials:

-

4-chloro-3-nitrobenzonitrile (1.0 equiv)

-

n-Butylamine (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[15]

-

Dimethyl Sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzonitrile (1.0 equiv) and anhydrous DMSO to achieve a 0.5 M concentration.

-

Add DIPEA (2.0 equiv) followed by the dropwise addition of n-butylamine (1.2 equiv) at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.[5]

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-butyl-2-nitro-4-cyanoaniline.

Protocol 2: Synthesis of N-butyl-4-nitro-2-cyanoaniline

This protocol describes the reaction with 2-chloro-5-nitrobenzonitrile. Here, the chloro leaving group is activated by a para-nitro group.

Materials:

-

2-chloro-5-nitrobenzonitrile (1.0 equiv)

-

n-Butylamine (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 2-chloro-5-nitrobenzonitrile (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF (to 0.5 M).

-

Add n-butylamine (1.5 equiv) to the suspension.

-

Heat the reaction mixture to 100 °C and maintain for 8-12 hours, or until TLC analysis indicates the disappearance of the starting aryl chloride.

-

Cool the reaction to ambient temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from ethanol/water or by flash chromatography.

Data Summary and Expected Reactivity

The reactivity of the substrate is highly dependent on the electronic activation provided by the nitro and cyano groups. The following table summarizes the expected conditions and outcomes for different substrates.

| Substrate | Leaving Group | EWG Positions (relative to LG) | Expected Reactivity | Typical Temp. | Typical Time |

| 4-Chloro-3-nitrobenzonitrile | -Cl | -NO₂ (ortho), -CN (para) | Very High | 80-90 °C | 4-6 h |

| 2-Chloro-5-nitrobenzonitrile | -Cl | -NO₂ (para) | High | 90-100 °C | 8-12 h |

| 4-Chloro-2-nitrobenzonitrile | -Cl | -NO₂ (meta) | Low | >120 °C | >24 h |

| 2,4-Dinitrobenzonitrile | -NO₂ | -NO₂ (ortho), -CN (para) | Moderate-High | 100-120 °C | 12-18 h |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Consider increasing the reaction temperature in 10 °C increments or using a stronger, non-nucleophilic base like DBU.[5][17] The choice of leaving group is also critical; fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon under attack.[18]

-

Side Product Formation: If di-substitution is possible on your substrate, using a stoichiometric amount of the nucleophile can favor mono-substitution.[18] Ensure the reaction temperature is not excessively high, as this can lead to decomposition.

-

Difficult Workup: High-boiling polar aprotic solvents like DMSO and DMF can be challenging to remove. Multiple washes with water or brine during the aqueous workup are essential.[5] If emulsions form, adding brine can help break them.[5]

Experimental Workflow Visualization

}

A typical workflow for SNAr reaction setup, workup, and purification.

References

-

Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. [Link]

-

Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]

-

Reyes-González, M. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(7), 1649. [Link]

-

University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

-

Royal Society of Chemistry. (2020). Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry. [Link]

-

Kłopek, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Alvaro, C. E. S., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. [Link]

-

Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. [Link]

-

OSTI.GOV. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

-

ACS Publications. (2012). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

-

ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

-

Synlett. (2020). Transition-Metal-Catalyzed Amination of Aryl Fluorides. [Link]

-

Royal Society of Chemistry. (2014). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

-

ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

-

National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

-

International Journal of Research Trends and Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

-

Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]

-

ResearchGate. (n.d.). Methodological study of SNAr reaction using n- Butylamine. [Link]

-

Filo. (2025). Determine the order of the rate of nucleophilic aromatic substi... [Link]

-

Semantic Scholar. (1975). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]

-

The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

-

ResearchGate. (2025). Investigation of an N‐Butyl‐N‐(2‐Nitroxyethyl)Nitramine (BuNENA) Process: Identification of Process Intermediates, By‐Products and Reaction Pathways. [Link]

-

PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Question: Determine the order of the rate of nucleophilic aromatic substi.. [askfilo.com]

- 13. ijrti.org [ijrti.org]

- 14. Aromatic Nucleophilic Substitution [fishersci.se]

- 15. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Leveraging 2-(Butylamino)-5-nitrobenzonitrile for Quinazoline Synthesis

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(butylamino)-5-nitrobenzonitrile as a versatile scaffold in the synthesis of quinazoline derivatives. Quinazolines are a privileged class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide moves beyond simple procedural outlines to offer in-depth mechanistic insights, detailed experimental protocols, and data-driven recommendations to empower the synthesis of diverse quinazoline libraries for drug discovery and development.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[6] Its rigid, planar structure provides an ideal framework for the spatial orientation of various pharmacophoric groups, enabling interaction with a multitude of biological targets. Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized for cancer therapy, underscoring the therapeutic potential of this heterocyclic system.[2][7]

The choice of starting material is paramount in the efficient construction of chemical libraries. 2-(Butylamino)-5-nitrobenzonitrile emerges as a particularly strategic precursor for several key reasons:

-

Inherent Reactivity: The ortho-amino and nitrile functionalities provide a classic and reliable pathway for cyclization to form the pyrimidine ring of the quinazoline system.

-

Modulation of Electronic Properties: The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a handle for further chemical transformations, such as reduction to an amino group, enabling subsequent derivatization.

-

Lipophilicity Contribution: The butylamino substituent introduces a degree of lipophilicity, which can be crucial for modulating the pharmacokinetic properties of the final compounds.

This guide will focus on a robust and widely applicable synthetic strategy: the iron-catalyzed intramolecular C-N bond formation, a method known for its efficiency and functional group tolerance.[8]

Mechanistic Rationale: The "Why" Behind the Synthesis

Understanding the underlying reaction mechanism is critical for troubleshooting and optimization. The synthesis of a 2,4-disubstituted quinazoline from 2-(butylamino)-5-nitrobenzonitrile proceeds through a multi-step sequence, as illustrated below.

Workflow for Quinazoline Synthesis

Caption: General workflow for the synthesis of substituted quinazolines.

-

Formation of the N-H Ketimine Intermediate: The synthesis commences with the nucleophilic addition of a Grignard reagent (R-MgX) to the nitrile group of 2-(butylamino)-5-nitrobenzonitrile. This step transforms the nitrile into a reactive N-H ketimine intermediate. The choice of Grignard reagent is a key diversification point, allowing for the introduction of a wide array of substituents at the 4-position of the quinazoline core.

-

Iron-Catalyzed Oxidative C-H Amination and Cyclization: The crucial ring-forming step is an iron-catalyzed intramolecular C-H amination.[8] An iron(II) catalyst, such as iron(II) chloride (FeCl₂), in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH), facilitates the cyclization of the ketimine intermediate. This process is believed to involve the oxidation of the Fe(II) to a higher oxidation state, which then promotes the formation of a C-N bond to yield a dihydroquinazoline intermediate.

-

Aromatization: The final step is the aromatization of the dihydroquinazoline intermediate to the stable quinazoline ring system. This is often achieved in situ under the reaction conditions, driven by the thermodynamic stability of the aromatic product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions involving Grignard reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of the N-H Ketimine Intermediate

Objective: To synthesize the ketimine precursor for the subsequent cyclization reaction.

Materials:

-

2-(Butylamino)-5-nitrobenzonitrile

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Ice bath

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-(butylamino)-5-nitrobenzonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-H ketimine intermediate. This intermediate is often used in the next step without further purification.

Protocol 2: Iron-Catalyzed Cyclization to the Quinazoline

Objective: To cyclize the ketimine intermediate to form the substituted quinazoline.

Materials:

-

Crude N-H Ketimine Intermediate from Protocol 1

-

Iron(II) Chloride (FeCl₂)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the crude N-H ketimine intermediate (1.0 eq) in DMSO (approximately 15 mL per gram of starting material) in a round-bottom flask.

-

Add FeCl₂ (0.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add t-BuOOH (2.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure substituted quinazoline.

Data Presentation and Expected Outcomes

The following table provides representative data for the synthesis of a 2-butyl-7-nitro-4-phenylquinazoline, illustrating typical yields and characterization data.

| Step | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | N-H Ketimine | Phenylmagnesium bromide | THF | 3 | >95 (crude) |

| 2 | 2-Butyl-7-nitro-4-phenylquinazoline | FeCl₂, t-BuOOH | DMSO | 16 | 75-85 |

Characterization Data (Example):

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the aromatic protons of the quinazoline core and the phenyl substituent, as well as the aliphatic protons of the butyl group.

-

¹³C NMR (100 MHz, CDCl₃): Resonances will correspond to the carbon atoms of the quinazoline ring, the phenyl group, and the butyl chain.

-

HRMS (ESI): The calculated mass will correspond to the molecular formula of the target compound, confirming its identity.

Applications and Future Directions

The synthesized quinazoline derivatives serve as a valuable platform for further functionalization and biological evaluation.

Potential Modifications and Derivatizations

Caption: Derivatization pathways for the synthesized quinazoline.

-

Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). This amino functionality is a versatile handle for introducing a wide range of substituents through acylation, sulfonylation, or coupling reactions.

-

Cross-Coupling Reactions: The aromatic rings of the quinazoline scaffold can be further functionalized using various palladium-catalyzed cross-coupling reactions to introduce additional diversity.

These derivatization strategies enable the rapid generation of a library of quinazoline analogues for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[4]

Troubleshooting and Key Considerations

-

Grignard Reaction: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere to prevent quenching of the Grignard reagent.

-

Cyclization Step: The addition of t-BuOOH can be exothermic. Slow, controlled addition is recommended. If the reaction stalls, gentle heating (40-50 °C) may be beneficial.

-

Purification: The polarity of the final quinazoline product will depend on the nature of the substituents. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

2-(Butylamino)-5-nitrobenzonitrile is a highly valuable and versatile starting material for the synthesis of medicinally relevant quinazoline derivatives. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently construct diverse libraries of these important heterocyclic compounds. By understanding the underlying chemical principles and employing the detailed experimental procedures, scientists can accelerate their drug discovery efforts in the pursuit of novel therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.

- Morressier. (2018, August 19). Fast and efficient synthesis of quinazoline derivatives.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- ResearchGate. (2020, April 17). Synthesis of Quinazoline and Quinazolinone Derivatives.

- MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.

- Frontiers. (2022, February 23). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.

- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

- Open Access Journals. (n.d.). Synthesis and Applications of Quinazoline Derivatives.

- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

- BenchChem. (n.d.). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.

- PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.

- ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles.

- Organic Chemistry Portal. (n.d.). Quinazolinone synthesis.

- PMC. (2026, January 4). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.

- ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic....

- MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.

- MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- ResearchGate. (2022, October 23). The Medicinal Functionality of Quinazolines.

- Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.

- PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.

- PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.

- PMC. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

Application Note: One-Pot Synthesis Strategies Involving 2-(Butylamino)-5-nitrobenzonitrile

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis and strategic utilization of 2-(Butylamino)-5-nitrobenzonitrile , a versatile scaffold for nitrogen-containing heterocycles (benzimidazoles, quinazolines) and a structural analog to key intermediates in the synthesis of loop diuretics like Bumetanide.

Executive Summary

2-(Butylamino)-5-nitrobenzonitrile is a critical "push-pull" aromatic scaffold. The electron-withdrawing nitro and nitrile groups at the para and ortho positions relative to the amine create a highly polarized system. This electronic arrangement makes the compound an ideal precursor for Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Cyclization .

This guide covers two core workflows:

-

Protocol A: The direct, high-yield synthesis of 2-(Butylamino)-5-nitrobenzonitrile from 2-fluoro-5-nitrobenzonitrile.

-

Protocol B: A telescoped "One-Pot" methodology converting the precursor directly into a 1-butyl-5-nitro-1H-benzo[d]imidazole derivative, bypassing the isolation of the unstable diamine intermediate.

Chemistry Strategy & Mechanism[1][2][3]

The "Ortho-Effect" Advantage

The synthesis relies on the varying electrophilicity of the halogenated precursor. The 2-fluoro-5-nitrobenzonitrile substrate is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate during the SNAr rate-determining step.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between isolating the intermediate (Protocol A) and the telescoped cyclization (Protocol B).

Figure 1: Mechanistic pathway from the fluoro-precursor to the benzimidazole scaffold via the 2-(butylamino)-5-nitrobenzonitrile intermediate.

Protocol A: High-Yield Synthesis of 2-(Butylamino)-5-nitrobenzonitrile

Objective: Isolation of the pure intermediate for library generation.

Materials

-

Substrate: 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3)[1]

-

Nucleophile: n-Butylamine (1.2 equivalents)

-